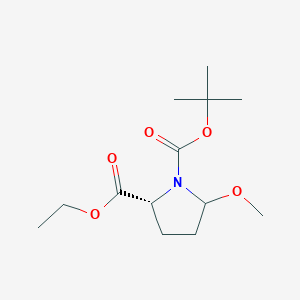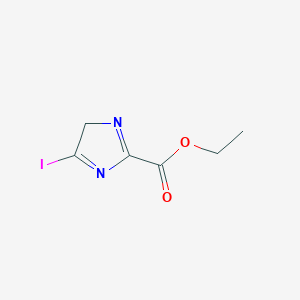![molecular formula C11H19NO4 B13980449 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 137133-12-1](/img/structure/B13980449.png)
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate: is a chemical compound with the molecular formula C11H19NO4. It is also known as 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of N-(tert-Butoxycarbonyl)ethanolamine with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polymers with pendant amine functionality.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the butoxycarbonyl protecting group.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester and amine groups.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products:
Polymerization: The major product is a polymer with pendant amine groups.
Hydrolysis: The major product is the deprotected amine compound.
Applications De Recherche Scientifique
Chemistry: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with specific functionalities. These polymers are used in various applications, including coatings, adhesives, and sealants .
Biology and Medicine: In biological research, this compound is used to create biocompatible polymers for drug delivery systems. The polymers can be designed to release drugs in a controlled manner, improving the efficacy and safety of treatments .
Industry: In the industrial sector, the compound is used in the production of specialty polymers and resins. These materials are used in the manufacture of high-performance coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis. The compound can form polymers with pendant amine groups, which can interact with various molecular targets. The hydrolysis of the butoxycarbonyl group releases the free amine, which can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
- 2-[(Methoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- 2-[(tert-Butoxycarbonyl)amino]ethyl acrylate
- 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate
Comparison: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific protecting group (butoxycarbonyl) and its methacrylate functionality. This combination allows for the formation of polymers with specific properties, making it valuable in applications requiring biocompatibility and controlled release .
Propriétés
Numéro CAS |
137133-12-1 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-(butoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14) |
Clé InChI |
DBGQSDWSSFWKGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)

![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)










